Ngamma-4-Methyltrityl-D-asparagine
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Description
Scientific Research Applications
Therapeutic Applications in Cancer Treatment
L-asparaginase, an enzyme that catalyzes the hydrolysis of asparagine to aspartate and ammonia, plays a crucial role in cancer therapy, especially in treating acute lymphoblastic leukemia (ALL) and lymphosarcoma. It's noteworthy that microbial production of L-asparaginase has garnered attention due to cost-effectiveness and eco-friendliness. Protein engineering and metabolic flux analysis are pivotal for enhancing therapeutic efficacy and minimizing adverse effects (Lopes et al., 2017). Moreover, Erwinia asparaginase provides an alternative for patients with hypersensitivity to E. coli-derived asparaginase, marking a significant advancement in ALL treatment (Salzer, Seibel, & Smith, 2012).
Optimization in Enzyme Production
Recent studies focus on microbial L-asparaginase production, aiming for improvements in pharmacodynamics, pharmacokinetics, and toxicological profiles. This involves exploring new microbial sources, rational protein engineering, and optimizing purification protocols to enhance enzyme production and stability for therapeutic use (Krishnapura, Belur, & Subramanya, 2015).
Food Industry Applications
The potential of L-asparaginase in the food industry, specifically for reducing acrylamide formation in fried, roasted, or baked food products, has been explored. Acrylamide reduction strategies include the use of asparaginase to convert asparagine, thereby mitigating acrylamide formation while maintaining sensory quality. This application showcases L-asparaginase's role beyond therapeutic uses, contributing to food safety and quality improvements (Xu, Oruña-Concha, & Elmore, 2016).
properties
IUPAC Name |
(2R)-2-amino-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-17-12-14-20(15-13-17)24(18-8-4-2-5-9-18,19-10-6-3-7-11-19)26-22(27)16-21(25)23(28)29/h2-15,21H,16,25H2,1H3,(H,26,27)(H,28,29)/t21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGFXZGZDIQYCG-OAQYLSRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428610 |
Source
|
Record name | Ngamma-4-Methyltrityl-D-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ngamma-4-Methyltrityl-D-asparagine | |
CAS RN |
200203-23-2 |
Source
|
Record name | Ngamma-4-Methyltrityl-D-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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